

# A Comparative Purity Analysis of 5-Methoxypyrimidine-2-carbaldehyde

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## Compound of Interest

Compound Name: 5-Methoxypyrimidine-2-carbaldehyde

Cat. No.: B1321187

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For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Commercially Available **5-Methoxypyrimidine-2-carbaldehyde** for Purity and Impurity Profiles.

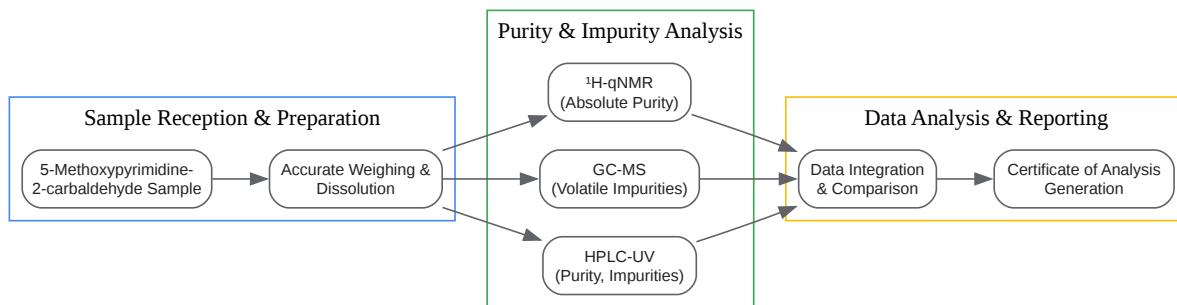
In the synthesis of novel therapeutics and biologically active molecules, the purity of starting materials is paramount. **5-Methoxypyrimidine-2-carbaldehyde** is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other targeted therapies. This guide provides a comparative analysis of the purity of **5-Methoxypyrimidine-2-carbaldehyde** from a leading supplier ("Supplier A") against a common alternative ("Competitor B"), supported by detailed experimental data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

## Data Presentation

The following table summarizes the quantitative purity analysis of **5-Methoxypyrimidine-2-carbaldehyde** from two commercial sources. The data was obtained following the rigorous analytical protocols detailed in the subsequent section.

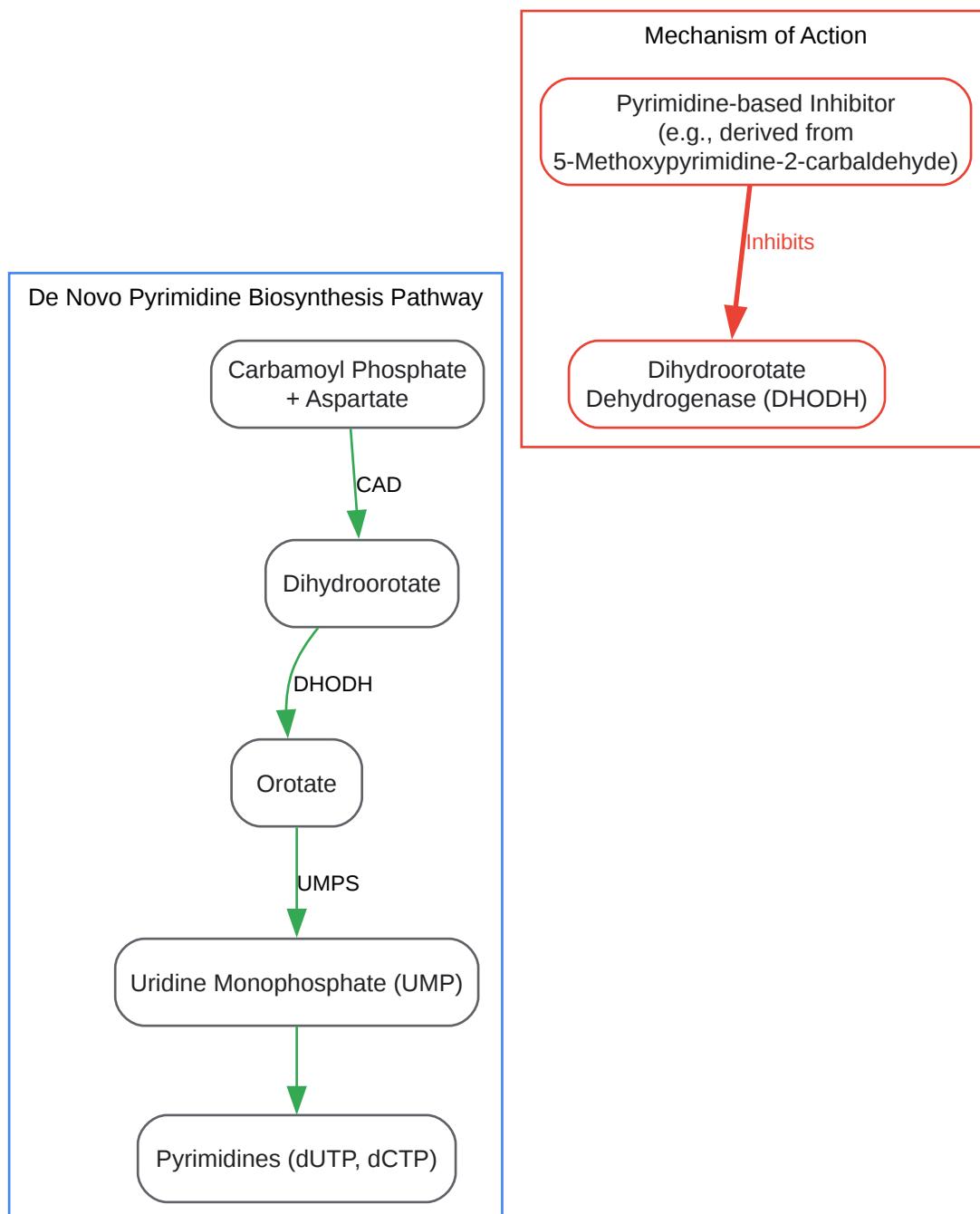
Parameter	Supplier A	Competitor B	Method
Purity (by HPLC area %)	99.8%	98.5%	HPLC-UV
Purity (by qNMR)	99.7%	98.3%	<sup>1</sup> H-qNMR
Total Impurities (by HPLC)	0.2%	1.5%	HPLC-UV
Impurity 1 (5-methoxypyrimidine)	0.05%	0.45%	GC-MS
Impurity 2 (Unidentified)	<0.01%	0.30%	HPLC-UV
Residual Solvents (DCM)	<50 ppm	250 ppm	Headspace GC-MS
Water Content (Karl Fischer)	0.08%	0.35%	KF Titration

## Mandatory Visualization



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Analytical workflow for purity validation.



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Inhibition of the DHODH pathway.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
- Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5  $\mu$ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:

Time (min)	%B
0	20
15	80
20	80
20.1	20

| 25 | 20 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 5  $\mu$ L.
- Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

- Instrumentation: Agilent 7890B GC with a 5977A MSD.
- Column: DB-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness.

- Injector Temperature: 250 °C.
- Oven Program:
  - Initial Temperature: 50 °C, hold for 2 minutes.
  - Ramp: 15 °C/min to 280 °C.
  - Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-400.
- Sample Preparation: Samples were dissolved in methanol at a concentration of 1 mg/mL. For residual solvent analysis, a static headspace sampler was used.

## Quantitative Nuclear Magnetic Resonance (<sup>1</sup>H-qNMR)

- Instrumentation: Bruker Avance III 400 MHz spectrometer.
- Internal Standard: Dimethyl sulfone (purity > 99.9%).
- Solvent: DMSO-d<sub>6</sub>.
- Sample Preparation: Approximately 10 mg of **5-Methoxypyrimidine-2-carbaldehyde** and 5 mg of dimethyl sulfone were accurately weighed into a tared NMR tube. Approximately 0.7 mL of DMSO-d<sub>6</sub> was added, and the sample was completely dissolved.
- Acquisition Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay (d1): 30 s

- Acquisition Time: 4 s
- Data Processing: The spectra were manually phased and baseline corrected. The aldehyde proton signal of **5-Methoxypyrimidine-2-carbaldehyde** (around  $\delta$  9.8 ppm) and the singlet from dimethyl sulfone (around  $\delta$  3.1 ppm) were integrated. Purity was calculated using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the internal standard.

## Discussion of Results

The purity of **5-Methoxypyrimidine-2-carbaldehyde** is a critical factor for its successful application in research and development. The data presented clearly indicates that Supplier A provides a product of higher purity (99.8% by HPLC and 99.7% by qNMR) compared to Competitor B (98.5% by HPLC and 98.3% by qNMR).

A significant differentiator is the impurity profile. Supplier A's material shows a substantially lower level of the likely process-related impurity, 5-methoxypyrimidine, as determined by GC-MS. Furthermore, the presence of an unidentified impurity at 0.30% in Competitor B's sample could introduce unforeseen variables in sensitive biological assays or complex chemical reactions.

Residual solvent levels also favor Supplier A, with dichloromethane content well below the typical limits for pharmaceutical intermediates. The higher water content in Competitor B's product may also be a concern for moisture-sensitive reactions.

## Biological Context: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Pyrimidine derivatives are known to be potent inhibitors of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.<sup>[1][2]</sup> This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.<sup>[3]</sup> By inhibiting DHODH, these compounds can deplete the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.<sup>[4][5]</sup> The aldehyde functional group on **5-Methoxypyrimidine-2-carbaldehyde** serves as a versatile handle for the synthesis of more complex pyrimidine-based DHODH inhibitors. The high purity of this starting material is

therefore essential to ensure the desired biological activity and to avoid confounding results from impurities.

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